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molecular formula C12H14F4N2O B8628229 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine CAS No. 823197-44-0

1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine

Cat. No. B8628229
M. Wt: 278.25 g/mol
InChI Key: WALAUUPXCVODID-UHFFFAOYSA-N
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Patent
US07485644B2

Procedure details

Crude t-butyl 4-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]piperazine-1-carboxylate (15.30 g, 0.04M) was dissolved in DCM (150 ml) and TFA (30 ml) was added. The mixture was stirred at room temperature overnight, evaporated to dryness and azeotroped with toluene. The residue was partitioned between ethyl acetate and saturated sodium bicarbonate solution and the organic phase was collected, dried over MgSO4, filtered and evaporated to dryness to yield 1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]piperazine as a solid (10.97 g, 98%)
Name
t-butyl 4-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]piperazine-1-carboxylate
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]2)=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4].C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:26][C:2]([F:1])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:9][CH:8]=1)[CH:3]([F:4])[F:5]

Inputs

Step One
Name
t-butyl 4-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]piperazine-1-carboxylate
Quantity
15.3 g
Type
reactant
Smiles
FC(C(F)F)(OC1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(F)F)(OC1=CC=C(C=C1)N1CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.97 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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